2-Piperidinone,3-amino-4,5-dihydroxy-,[3S-(3alpha,4alpha,5beta)]-(9CI) 2-Piperidinone,3-amino-4,5-dihydroxy-,[3S-(3alpha,4alpha,5beta)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 134959-04-9
VCID: VC0150921
InChI: InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3+,4+/m1/s1
SMILES: C1C(C(C(C(=O)N1)N)O)O
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol

2-Piperidinone,3-amino-4,5-dihydroxy-,[3S-(3alpha,4alpha,5beta)]-(9CI)

CAS No.: 134959-04-9

Main Products

VCID: VC0150921

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

2-Piperidinone,3-amino-4,5-dihydroxy-,[3S-(3alpha,4alpha,5beta)]-(9CI) - 134959-04-9

CAS No. 134959-04-9
Product Name 2-Piperidinone,3-amino-4,5-dihydroxy-,[3S-(3alpha,4alpha,5beta)]-(9CI)
Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
IUPAC Name (3S,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
Standard InChI InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3+,4+/m1/s1
Standard InChIKey HCHNBOFMNHKJPL-UZBSEBFBSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@@H](C(=O)N1)N)O)O
SMILES C1C(C(C(C(=O)N1)N)O)O
Canonical SMILES C1C(C(C(C(=O)N1)N)O)O
PubChem Compound 14888093
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator